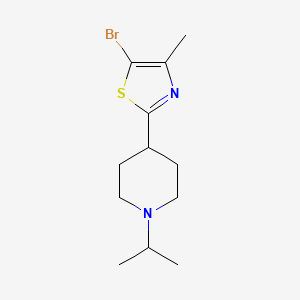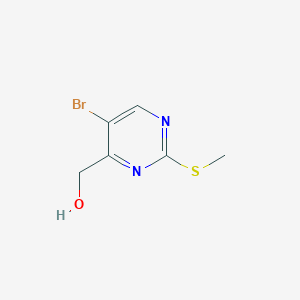
N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride: is a chemical compound that belongs to the class of Boc-protected amines. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of N-Boc-ethanolamine with methylamine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
- Protection of the amine group with a Boc group.
- Introduction of the ethoxy group.
- Reaction with methylamine.
- Purification and crystallization to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Removal of the Boc group to yield the free amine.
Substitution: Formation of new compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of complex molecules in medicinal chemistry .
Biology: In biological research, this compound can be used to study the effects of Boc-protected amines on biological systems. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Its ability to act as a precursor for various active pharmaceutical ingredients makes it valuable in drug discovery and development.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty chemicals. Its versatility in synthesis makes it a valuable intermediate for various industrial applications.
Mécanisme D'action
The mechanism of action of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride involves its role as a protected amine. The Boc group protects the amine from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the Boc group, the free amine can interact with molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways and molecular targets depend on the final compound synthesized from this intermediate .
Comparaison Avec Des Composés Similaires
N-Boc-ethanolamine: Similar in structure but lacks the ethoxy and methylamino groups.
N-Boc-2-aminoacetaldehyde: Contains an aldehyde group instead of the ethoxy and methylamino groups.
N-Boc-ethylenediamine: Contains two amine groups protected by Boc groups.
Uniqueness: N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride is unique due to the presence of both ethoxy and methylamino groups, which provide additional functionalization options in synthesis. This makes it a versatile intermediate for the preparation of complex molecules with specific biological activities .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-(methylamino)ethoxy]ethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3.ClH/c1-10(2,3)15-9(13)12-6-8-14-7-5-11-4;/h11H,5-8H2,1-4H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINSJAJEEZREPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCNC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)
![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)

![7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1376778.png)






![4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1376793.png)
![5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid](/img/structure/B1376794.png)

